molecular formula C9H11ClN2O B1522599 4-(2-Chloropyridin-3-yl)morpholine CAS No. 54231-44-6

4-(2-Chloropyridin-3-yl)morpholine

Cat. No. B1522599
Key on ui cas rn: 54231-44-6
M. Wt: 198.65 g/mol
InChI Key: XCAZVILXVGXDMJ-UHFFFAOYSA-N
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Patent
US08349830B2

Procedure details

A 2-dram vial equipped with a stirbar was charged with Pd(OAc)2 (0.234 g, 1.044 mmol) and rac-BINAP (0.683 g, 1.096 mmol) as solids. Toluene (4 mL) was added via syringe, and the mixture was stirred for 10 min while being degassed with argon, and until a uniform tan suspension resulted. A 100-mL round-bottom flask was charged with 2-chloro-3-iodopyridine (1.25 g, 5.22 mmol) and Cs2CO3 (7.14 g, 21.93 mmol). Toluene (34.8 mL) was added followed by morpholine (0.542 ml, 6.26 mmol). This solution was degassed for 1 min under argon, and then the catalyst/ligand suspension was added via pasteur pipette. A reflux condenser was attached to the flask, and the reaction mixture was refluxed at 120° C. for 16 h. The reaction mixture was concentrated in vacuo, and then diluted with CH2Cl2 (150 mL). The organics were washed with 2×100 mL brine, dried over Na2SO4, filtered, and concentrated in vacuo. The material was purified by gradient elution on silica gel (5 to 75% [5% MeOH/EtOAc] in hexanes) to afford the title compound as light yellow solid (700 mg, 64%). Data for 2-1: 1H NMR (500 MHz, CDCl3) d 8.08 (dd, J=4.4, 1.5 Hz, 1H), 7.32 (dd, J=7.8, 1.5 Hz, 1H), 7.21 (dd, J=7.8, 4.5 Hz, 1H), 3.89 (dd, J=4.5, 4.5 Hz, 4H), 3.08 (dd, J=4.5, 4.5 Hz, 4H); HRMS m/z (M+H) 199.0630 found, 199.0633 required.
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
0.542 mL
Type
reactant
Reaction Step Two
Quantity
0.683 g
Type
reactant
Reaction Step Three
Quantity
0.234 g
Type
catalyst
Reaction Step Three
Quantity
34.8 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Yield
64%

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.[Cl:47][C:48]1[C:53](I)=[CH:52][CH:51]=[CH:50][N:49]=1.C([O-])([O-])=O.[Cs+].[Cs+].[NH:61]1[CH2:66][CH2:65][O:64][CH2:63][CH2:62]1>CC([O-])=O.CC([O-])=O.[Pd+2].C1(C)C=CC=CC=1>[Cl:47][C:48]1[C:53]([N:61]2[CH2:66][CH2:65][O:64][CH2:63][CH2:62]2)=[CH:52][CH:51]=[CH:50][N:49]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
ClC1=NC=CC=C1I
Name
Cs2CO3
Quantity
7.14 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.542 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
0.683 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
0.234 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Four
Name
Quantity
34.8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-dram vial equipped with a stirbar
CUSTOM
Type
CUSTOM
Details
while being degassed with argon
CUSTOM
Type
CUSTOM
Details
until a uniform tan suspension resulted
CUSTOM
Type
CUSTOM
Details
This solution was degassed for 1 min under argon
Duration
1 min
ADDITION
Type
ADDITION
Details
the catalyst/ligand suspension was added via pasteur pipette
CUSTOM
Type
CUSTOM
Details
A reflux condenser was attached to the flask
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (150 mL)
WASH
Type
WASH
Details
The organics were washed with 2×100 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The material was purified by gradient elution on silica gel (5 to 75% [5% MeOH/EtOAc] in hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC=CC=C1N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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